Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that features a biphenyl group, an indolizine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Indolizine Ring Formation: The indolizine ring can be constructed via cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer, inflammation, and viral infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate depends on its specific application:
Biological Activity: The compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity through binding interactions.
Chemical Reactivity: In organic synthesis, the compound’s reactivity is influenced by the electronic properties of its functional groups, enabling selective transformations.
Comparison with Similar Compounds
- Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylate
- Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylate
- Ethyl 3-(4-biphenylcarbonyl)-7-ethyl-1H-indole-2-carboxylate
Uniqueness: Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and synthetic applications .
Properties
CAS No. |
853329-70-1 |
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Molecular Formula |
C28H27NO3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C28H27NO3/c1-5-32-27(31)23-18-25(29-16-15-22(17-24(23)29)28(2,3)4)26(30)21-13-11-20(12-14-21)19-9-7-6-8-10-19/h6-18H,5H2,1-4H3 |
InChI Key |
PECRRTNJXOUWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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